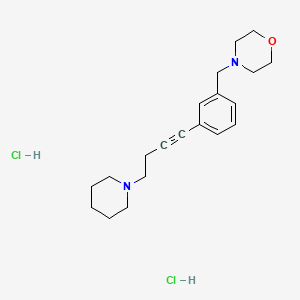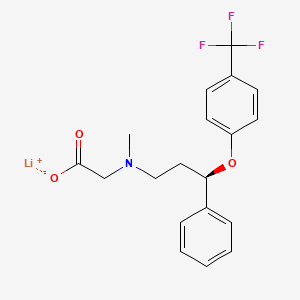
3,3'-二十八烷基氧羰基花青素高氯酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dioctadecyloxacarbocyanine perchlorate, commonly known as 3,3'-Dioctadecyloxacarbocyanine perchlorate, is a green fluorescent, lipophilic carbocyanine dye. It is widely used as a lipophilic tracer due to its high fluorescence and photostability when incorporated into membranes. The dye is weakly fluorescent in water but becomes highly fluorescent in lipid environments, making it an ideal tool for studying cell membranes and lipid interactions .
科学研究应用
3,3’-Dioctadecyloxacarbocyanine perchlorate is extensively used in scientific research due to its unique properties. Some of its key applications include:
Cell Membrane Labeling: The dye is used to label cell membranes, allowing researchers to study membrane dynamics, cell fusion, and cell adhesion
Lipid Interaction Studies: Its high fluorescence in lipid environments makes it ideal for studying lipid interactions and membrane fluidity
Neuronal Tracing: The dye is used as a long-term tracer for neurons, enabling the study of neuronal pathways and connectivity
Fluorescence Recovery After Photobleaching (FRAP): It is used in FRAP experiments to study the diffusion of lipids and proteins within membranes
Cell Migration and Development: The dye helps in tracking cell migration and development during various biological processes
作用机制
Target of Action
The primary target of DIO is the lipid bilayer of cell membranes . It is used as a lipophilic tracer to label cells, organelles, liposomes, viruses, and lipoproteins .
Mode of Action
DIO is a long-chain carbocyanine dye that interacts with its targets by incorporating into the lipid bilayer of cell membranes . Once applied to cells, the dye diffuses laterally within the plasma membrane . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes .
Biochemical Pathways
Instead, it serves as a fluorescent probe of lipid bilayer model membranes . Its primary function is to provide a means of visualizing and tracking the movement of lipids and associated structures within cells.
Result of Action
The primary result of DIO’s action is the staining of cell membranes, allowing for the visualization of lipid structures under a fluorescence microscope . This can provide valuable information about cell structure, function, and dynamics.
Action Environment
The efficacy and stability of DIO are influenced by the lipid environment in which it is incorporated . It has an extremely high extinction coefficient and short excited-state lifetimes in lipid environments . Its fluorescence is weak in water but becomes highly fluorescent and quite photostable when incorporated into membranes . Therefore, the presence and characteristics of lipid structures in the environment can significantly impact the performance of DIO.
生化分析
Biochemical Properties
3,3’-Dioctadecyloxacarbocyanine perchlorate is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (~1 nanosecond) in lipid environments . Once applied to cells, the dye diffuses laterally within the plasma membrane .
Cellular Effects
The 3,3’-Dioctadecyloxacarbocyanine perchlorate dye is used to label cells, organelles, liposomes, viruses, and lipoproteins . It is a fluorescent marker for living cells in culture .
Molecular Mechanism
The molecular mechanism of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves its incorporation into membranes, where it becomes highly fluorescent and quite photostable . The dye diffuses laterally within the plasma membrane .
Temporal Effects in Laboratory Settings
Over time, 3,3’-Dioctadecyloxacarbocyanine perchlorate remains quite photostable when incorporated into membranes . It is recommended to prepare stock solutions of lipophilic tracers in dimethyl formamide (DMF), dimethylsulfoxide (DMSO), or ethanol at 1 to 2.5 mg/mL .
Transport and Distribution
3,3’-Dioctadecyloxacarbocyanine perchlorate is transported and distributed within cells and tissues by diffusing laterally within the plasma membrane once applied to cells .
Subcellular Localization
The subcellular localization of 3,3’-Dioctadecyloxacarbocyanine perchlorate is within the plasma membrane of cells . It is used to image cellular plasma membranes .
准备方法
The synthesis of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves the reaction of octadecylamine with a carbocyanine precursor under specific conditions. The reaction typically requires a solvent such as dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity dye .
For industrial production, the process is scaled up with careful control of reaction parameters to maintain consistency and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
3,3’-Dioctadecyloxacarbocyanine perchlorate primarily undergoes photophysical reactions due to its fluorescent nature. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can interact with various lipid molecules and proteins within cell membranes, leading to changes in its fluorescence properties .
Common reagents used in its preparation include octadecylamine and carbocyanine precursors. The major product formed is the highly fluorescent 3,3’-Dioctadecyloxacarbocyanine perchlorate, which is used in various biological and chemical applications .
相似化合物的比较
3,3’-Dioctadecyloxacarbocyanine perchlorate is part of a family of carbocyanine dyes, which includes compounds such as 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine perchlorate (DiI), 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine (DiD), and 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine iodide (DiR) .
DiI: Exhibits red fluorescence and is commonly used for labeling cell membranes and lipoproteins.
DiD: Emits in the far-red region and is used for multicolor imaging applications.
DiR: Emits in the near-infrared region and is used for deep tissue imaging.
The uniqueness of 3,3’-Dioctadecyloxacarbocyanine perchlorate lies in its green fluorescence and high photostability, making it particularly suitable for long-term studies and applications requiring high fluorescence intensity .
属性
CAS 编号 |
34215-57-1 |
|---|---|
分子式 |
C53H85ClN2O6 |
分子量 |
881.7 g/mol |
IUPAC 名称 |
(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate |
InChI |
InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
GFZPJHFJZGRWMQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Pictograms |
Irritant |
同义词 |
3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)



![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B1662635.png)

![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride](/img/structure/B1662639.png)
